2-(2-methylpropyl)-4-[2-(morpholin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one
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Overview
Description
2-(2-methylpropyl)-4-[2-(morpholin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazinone class This compound is characterized by the presence of a phthalazinone core, which is a bicyclic structure containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-4-[2-(morpholin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of an appropriate benzene derivative with a suitable nitrogen-containing reagent under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides or isobutyl alcohols in the presence of a strong base.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the phthalazinone core is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropyl)-4-[2-(morpholin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-methylpropyl)-4-[2-(morpholin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or other biological processes.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets.
Industry: It can be used in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-4-[2-(morpholin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target, leading to various physiological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of ion channel function.
Comparison with Similar Compounds
Similar Compounds
2-(2-methylpropyl)-4-[2-(piperidin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one: This compound is similar in structure but features a piperidine ring instead of a morpholine ring.
2-(2-methylpropyl)-4-[2-(pyrrolidin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one: This compound has a pyrrolidine ring in place of the morpholine ring.
Uniqueness
The presence of the morpholine ring in 2-(2-methylpropyl)-4-[2-(morpholin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one imparts unique chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and binding affinity to biological targets, making it distinct from similar compounds with different ring structures.
Properties
Molecular Formula |
C18H23N3O3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(2-methylpropyl)-4-(2-morpholin-4-yl-2-oxoethyl)phthalazin-1-one |
InChI |
InChI=1S/C18H23N3O3/c1-13(2)12-21-18(23)15-6-4-3-5-14(15)16(19-21)11-17(22)20-7-9-24-10-8-20/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
KJOATNLYOAZCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
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